(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid” doesn’t have much information available. It seems to be a complex organic compound .
Physical and Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc., of this compound are not provided in the sources I found .Scientific Research Applications
Synthetic Approaches and Chemical Utilities
Research highlights the significance of benzimidazole derivatives, synthesized from o-phenylenediamines, in developing molecules for pharmaceutical or biological interest. These derivatives find applications in various therapeutic areas, indicating the potential utility of related compounds like (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid in drug development and other biological applications (Ibrahim, 2011).
Biological and Therapeutic Potential
Benzimidazole derivatives, including azo compounds, have been extensively studied for their broad spectrum of biological activities. These activities encompass anticancer, antibacterial, antifungal, and antitubercular properties among others. This indicates that related structures, potentially including this compound, could be explored for similar biological and therapeutic applications (Pakeeraiah et al., 2020).
Azepane-based Motifs in Drug Discovery
Azepane-based compounds, characterized by a wide range of pharmacological properties, are crucial in discovering new therapeutic agents. With over 20 FDA-approved azepane-based drugs, the scaffold's significance in treating various diseases highlights the potential research applications of this compound in creating less toxic, effective treatment options for numerous conditions (Zha et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid
It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
The mode of action of This compound
Benzimidazole derivatives are known to interact with various enzymes and protein receptors . The specific mode of action would depend on the exact biological activity being exhibited.
Biochemical Pathways
The specific biochemical pathways affected by This compound
Benzimidazole derivatives are known to interact with various enzymes and protein receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
The compound’s molecular weight is 287.36 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of This compound
Benzimidazole derivatives are known to exhibit diverse pharmacological activities, suggesting that they could have multiple molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)12-19-14-8-4-3-7-13(14)17-15(19)11-18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMCQRWVDGJGAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.